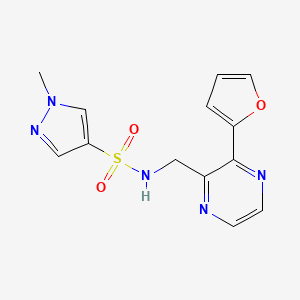

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide

Description

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a heterocyclic sulfonamide derivative featuring a pyrazine core substituted with a furan-2-yl group and a methylpyrazole sulfonamide side chain.

Properties

IUPAC Name |

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O3S/c1-18-9-10(7-16-18)22(19,20)17-8-11-13(15-5-4-14-11)12-3-2-6-21-12/h2-7,9,17H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALFZCQEPBBWDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of considerable interest due to its diverse biological activities. This article delves into its biological activity, synthesizing data from various studies and highlighting its potential therapeutic applications.

Molecular Structure and Formula:

- IUPAC Name: this compound

- CAS Number: 2034301-77-2

- Molecular Formula: C₁₃H₁₃N₅O₃S

- Molecular Weight: 319.34 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Its structure allows it to inhibit enzymes and modulate signaling pathways, which can lead to various therapeutic effects, including antimicrobial and anticancer activities.

1. Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL |

| Escherichia coli | 0.50 μg/mL |

| Pseudomonas aeruginosa | 0.75 μg/mL |

The compound's ability to inhibit biofilm formation in Staphylococcus aureus has been particularly noteworthy, suggesting its potential use in treating chronic infections where biofilms are prevalent .

2. Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. Studies indicate that it can induce apoptosis and inhibit cell proliferation effectively.

| Cell Line | IC₅₀ Value (μM) |

|---|---|

| MCF7 (breast cancer) | 3.79 |

| SF268 (glioma) | 12.50 |

| NCI-H460 (lung cancer) | 42.30 |

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent .

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound has shown potential anti-inflammatory properties. It has been reported to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, indicating a possible role in managing inflammatory diseases .

Case Studies and Research Findings

Recent advancements in drug design have highlighted the versatility of pyrazole derivatives, including N-((3-(furan-2-yl)pyrazin-2-y)methyl)-1-methyl-1H-pyrazole-4-sulfonamide. A study conducted by Bouabdallah et al. evaluated a series of pyrazole derivatives for their cytotoxic effects on various cancer cell lines, demonstrating that modifications in the pyrazole structure can enhance biological activity .

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including the compound . The compound has been evaluated for its efficacy against various pathogens, showcasing significant activity.

Key Findings:

- In Vitro Antimicrobial Activity: The compound exhibited promising results in minimum inhibitory concentration (MIC) assays against several bacterial strains, including Staphylococcus aureus and Staphylococcus epidermidis. The MIC values ranged from 0.22 to 0.25 μg/mL, indicating strong antimicrobial potential .

- Synergistic Effects: It was found to enhance the effectiveness of established antibiotics like Ciprofloxacin and Ketoconazole, suggesting a potential role in combination therapy for resistant infections .

Anticancer Activity

The anticancer potential of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide has been explored through various studies, demonstrating its ability to induce cytotoxic effects in cancer cell lines.

Key Findings:

- Cytotoxicity Studies: The compound showed selective cytotoxicity against multiple cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). IC50 values ranged from 3.96 to 4.38 μM, indicating a strong inhibitory effect on cancer cell proliferation .

- Mechanism of Action: The compound appears to induce apoptosis and inhibit key enzymes such as Topoisomerase II, which is crucial for DNA replication and repair in cancer cells .

Drug Design and Discovery

The structural characteristics of this compound make it a valuable scaffold for drug development.

Key Insights:

- Pyrazole Scaffold Utilization: The pyrazole moiety is integral in the design of protein kinase inhibitors (PKIs). Its ability to form hydrogen bonds with target proteins enhances the specificity and potency of potential drug candidates .

- Diverse Functional Groups: The presence of furan and pyrazine rings contributes to the compound's biological activity and interaction with various biological targets, making it a versatile candidate for further exploration in drug discovery.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and physicochemical properties of the target compound with analogs from the evidence:

Key Observations:

- Sulfonamide vs.

- Heterocyclic Cores : The pyrazine core in the target compound is less electron-deficient than the pyrazolo[3,4-d]pyrimidine in , which may influence π-π stacking interactions in biological targets.

- Substituent Effects : The trifluoromethyl groups in ’s benzamide derivative increase lipophilicity, whereas the target’s furan and pyrazole groups balance polarity and aromaticity .

Comparison with Evidence:

- : Uses Suzuki coupling with boronic acids and Pd catalysts (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), achieving moderate yields (~28%) .

- : Relies on sequential functionalization (e.g., cyanopyrazine → amidoxime → oxadiazole) with high yields (85–95%) using HONH2·HCl and cyclization agents .

- : Focuses on impurity profiling (e.g., ranitidine derivatives), highlighting the importance of stability testing for sulfonamide analogs .

Physicochemical and Pharmacokinetic Implications

- Solubility : The sulfonamide group in the target compound likely improves solubility compared to ’s benzamide (logP reduced by ~1–2 units) but may require formulation optimization for bioavailability.

- Metabolic Stability : The furan ring in the target compound could be susceptible to oxidative metabolism, whereas ’s trifluoromethyl groups resist enzymatic degradation .

- Solid-State Properties: ’s chromenone derivative forms a crystalline solid (MP: 175–178°C), whereas the target compound’s amorphous nature (inferred from lack of melting data) may affect shelf life .

Q & A

Q. What are the common synthetic routes for preparing N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving: (i) Coupling of pyrazine derivatives with furan-containing intermediates (e.g., via nucleophilic substitution or Suzuki-Miyaura cross-coupling). (ii) Sulfonylation of the pyrazole moiety using sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in DMF, as described in ). (iii) Purification via column chromatography or recrystallization, with structural confirmation by ¹H-NMR and TLC (see for analogous protocols) .

Q. How is structural confirmation achieved for this compound?

- Methodological Answer :

- ¹H-NMR/¹³C-NMR : Key signals include the furan protons (δ 6.3–7.4 ppm), pyrazine aromatic protons (δ 8.5–9.0 ppm), and methyl groups (δ 2.5–3.5 ppm) (analogous to ) .

- HPLC : Purity >95% is typically verified using reverse-phase HPLC with UV detection (as in for related compounds) .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) matching the theoretical mass.

Q. What solvents and reaction conditions are optimal for its synthesis?

- Methodological Answer :

- Polar aprotic solvents like DMF or DMSO are preferred for sulfonylation and coupling steps () .

- Room-temperature reactions are suitable for nucleophilic substitutions, while elevated temperatures (80–100°C) may be required for cyclization or heterocycle formation () .

Advanced Research Questions

Q. How can low yields in the final sulfonylation step be addressed?

- Methodological Answer :

- Optimization : Use of anhydrous conditions, stoichiometric control of sulfonyl chloride (1.1–1.2 equiv), and slow addition to minimize side reactions.

- Catalysis : Lewis acids like ZnCl₂ or Mg(OTf)₂ may enhance reactivity (noted in for similar sulfonamide syntheses) .

- Workup : Extract unreacted starting materials with ethyl acetate/water, followed by silica gel chromatography ( reports yields as low as 31% for analogous steps) .

Q. How do furan and pyrazine substituents influence the compound’s electronic properties?

- Methodological Answer :

- Computational Studies : DFT calculations (e.g., B3LYP/6-31G*) reveal the electron-rich furan ring enhances electrophilic substitution at the pyrazine core.

- Experimental Data : Substituent effects on reactivity can be probed via Hammett plots or kinetic studies ( discusses furan’s role in modulating acrylamide derivatives) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Batch Reproducibility : Ensure consistent purity (>95% by HPLC) and stereochemical integrity ( highlights purity as critical for bioactivity) .

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methyl groups on pyrazole, furan position) and compare IC₅₀ values (see for SAR in pyrrolopyrazine derivatives) .

Q. How can stability under physiological conditions be evaluated?

- Methodological Answer :

- Accelerated Degradation Studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid at 37°C, monitoring degradation via LC-MS over 24–72 hours.

- Metabolite Identification : Use liver microsomes or hepatocytes to identify phase I/II metabolites ( provides protocols for stability testing of sulfonamides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.